(4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane
Overview
Description
(4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane is an organic compound with the molecular formula C₁₃H₈ClF₃S and a molecular weight of 288.72 g/mol . This compound is characterized by the presence of both chloro and fluoro substituents on the benzyl and phenyl rings, respectively, making it a valuable fluorinated building block in organic synthesis .
Preparation Methods
The synthesis of (4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with 3,5-difluorothiophenol under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
(4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the thiol derivative .
Scientific Research Applications
(4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors, through its chloro and fluoro substituents . These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(4-Chloro-2-fluorobenzyl)(3,5-difluorophenyl)sulfane can be compared with other similar compounds, such as:
(2-Chloro-4-fluorobenzyl)(3,5-difluorophenyl)sulfane: This compound has a similar structure but with different positions of the chloro and fluoro substituents.
(4-Chloro-2-fluorobenzyl)(3,5-dichlorophenyl)sulfane: This compound replaces the fluoro groups on the phenyl ring with chloro groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of chloro and fluoro substituents, which can influence its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
1-[(4-chloro-2-fluorophenyl)methylsulfanyl]-3,5-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-9-2-1-8(13(17)3-9)7-18-12-5-10(15)4-11(16)6-12/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUOAGOMQGHCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CSC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173115 | |
Record name | Benzene, 4-chloro-1-[[(3,5-difluorophenyl)thio]methyl]-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443336-34-2 | |
Record name | Benzene, 4-chloro-1-[[(3,5-difluorophenyl)thio]methyl]-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443336-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-chloro-1-[[(3,5-difluorophenyl)thio]methyl]-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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